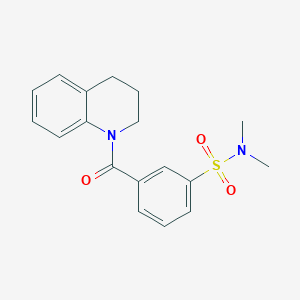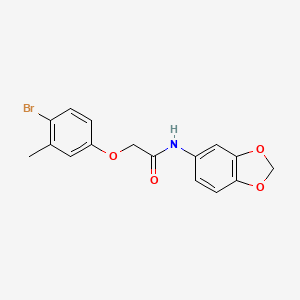![molecular formula C18H17ClN2O4 B5970050 4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5970050.png)
4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CB-839 and belongs to a class of drugs known as glutaminase inhibitors. Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism, and CB-839 has been shown to inhibit its activity.
Wirkmechanismus
CB-839 inhibits glutaminase activity by binding to the active site of the enzyme. This prevents glutamine from being converted into glutamate, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CB-839 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting glutaminase activity, CB-839 has been shown to reduce the levels of glutamate and other metabolites in cancer cells. This leads to a reduction in cell growth and proliferation, as well as an increase in cell death. CB-839 has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CB-839 is its specificity for glutaminase. This makes it a valuable tool for studying the role of glutaminase in cancer cell metabolism. However, CB-839 also has some limitations. It is a synthetic compound that may not accurately reflect the activity of natural glutaminase in cells. In addition, CB-839 may have off-target effects that could confound experimental results.
Zukünftige Richtungen
CB-839 has shown promise as a potential cancer therapy, and there are a number of future directions for research in this area. One potential direction is to investigate the use of CB-839 in combination with other cancer therapies, such as immunotherapy. Another direction is to study the effects of CB-839 on non-cancerous cells, to better understand its potential side effects and limitations. Finally, further research is needed to optimize the dosing and delivery of CB-839 in order to maximize its effectiveness as a cancer therapy.
Conclusion:
CB-839 is a synthetic compound that has been extensively studied for its potential applications in cancer research. It inhibits glutaminase activity, thereby depriving cancer cells of the nutrients they need to survive. CB-839 has a number of biochemical and physiological effects, and has shown promise as a potential cancer therapy. However, further research is needed to fully understand its potential benefits and limitations.
Synthesemethoden
CB-839 is synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with phenylacetic acid to form 4-chloro-3-[(phenylacetyl)amino]benzoic acid. This intermediate is then reacted with 4-aminobutanoyl chloride to form CB-839.
Wissenschaftliche Forschungsanwendungen
CB-839 has been extensively studied for its potential applications in cancer research. Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism by converting glutamine into glutamate. This process provides cancer cells with the necessary energy and building blocks to grow and divide. CB-839 has been shown to inhibit glutaminase activity, thereby depriving cancer cells of the nutrients they need to survive. This makes CB-839 a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
4-[4-chloro-3-[(2-phenylacetyl)amino]anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c19-14-7-6-13(20-16(22)8-9-18(24)25)11-15(14)21-17(23)10-12-4-2-1-3-5-12/h1-7,11H,8-10H2,(H,20,22)(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPLBRDHWQVKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)NC(=O)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B5969969.png)
![3-(2-furylmethyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5969971.png)

![N-(3-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5969983.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate](/img/structure/B5969988.png)
![2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5969989.png)
![2-[4-[(6-ethoxy-2-quinolinyl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5969993.png)
![2-(4-methoxyphenyl)-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5970000.png)

![ethyl 1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B5970015.png)
![2-(1-cyclohexen-1-ylacetyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970022.png)
![1-(1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B5970026.png)
![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5970029.png)
![N-cyclopropyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5970044.png)